molecular formula C21H17ClN4O3 B2572083 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251635-33-2

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2572083
CAS No.: 1251635-33-2
M. Wt: 408.84
InChI Key: FAUXILQIGSTVPH-UHFFFAOYSA-N
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Description

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a chlorophenyl group, an oxadiazole ring, and a tetrahydropyrazine-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antitubercular agent sets it apart from other similar compounds.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-13-9-14(2)11-17(10-13)26-8-7-25(20(27)21(26)28)12-18-23-19(24-29-18)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUXILQIGSTVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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